![molecular formula C42H59NO4 B13406632 tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its intricate structure, which includes a trityl-protected hydroxy group and a long aliphatic chain with a double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate typically involves multiple steps. One common approach is to start with the trityl protection of the hydroxy group, followed by the formation of the carbamate. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The carbamate formation is achieved by reacting the protected alcohol with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of automated synthesis machines and high-throughput screening, can be applied to optimize the production process.
化学反应分析
Types of Reactions
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The double bond in the aliphatic chain can be reduced using hydrogenation with a palladium catalyst.
Substitution: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Saturated aliphatic chain.
Substitution: Removal of the trityl group to yield the free hydroxy compound.
科学研究应用
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.
Medicine: Investigated for potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of complex organic molecules for material science applications.
作用机制
The mechanism of action of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate involves its role as a protecting group. The trityl group protects the hydroxy functionality during various synthetic steps, preventing unwanted reactions. The carbamate moiety can be cleaved under specific conditions to release the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the enzymes or receptors being studied.
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-phenylcarbamate
Uniqueness
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is unique due to its combination of a trityl-protected hydroxy group and a long aliphatic chain with a double bond. This structure provides specific steric and electronic properties that are useful in selective organic transformations and protecting group strategies.
属性
分子式 |
C42H59NO4 |
|---|---|
分子量 |
641.9 g/mol |
IUPAC 名称 |
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-34-41(45,43-39(44)47-40(2,3)4)35-46-42(36-28-21-18-22-29-36,37-30-23-19-24-31-37)38-32-25-20-26-33-38/h17-33,45H,5-16,34-35H2,1-4H3,(H,43,44)/b27-17+/t41-/m0/s1 |
InChI 键 |
NHIRDXWQSSDYAX-YANGIVIESA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/C[C@](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
规范 SMILES |
CCCCCCCCCCCCCC=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


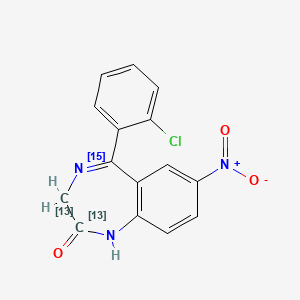
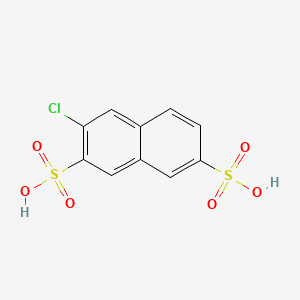

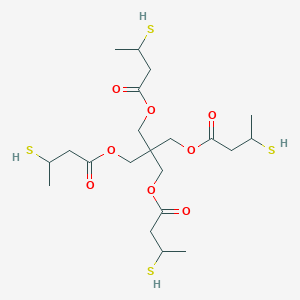
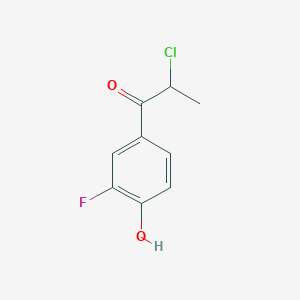
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

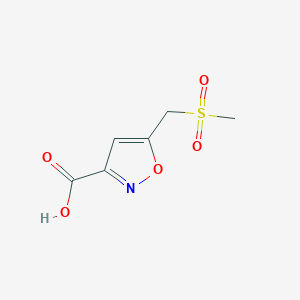
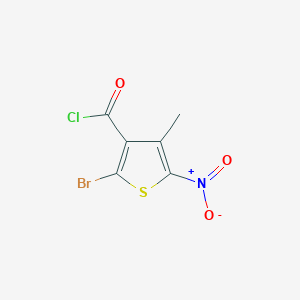
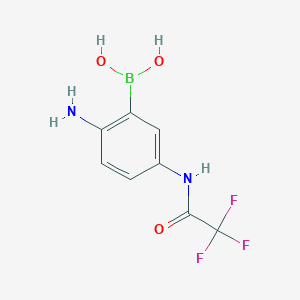
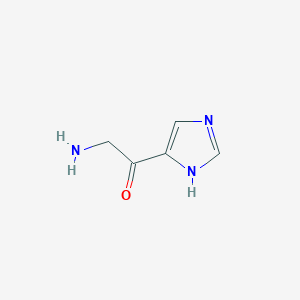

![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
